
3-(1,3-benzothiazol-2-ylthio)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves base-catalyzed cyclization or copper-catalyzed intramolecular cyclization processes. For instance, various substituted benzamides have been prepared by cyclization of corresponding thioureas with acetophenone in the presence of bromine, showcasing the utility of base-catalyzed reactions in synthesizing such compounds (Saeed et al., 2008). Additionally, copper-catalyzed intramolecular cyclization has been employed under mild conditions to synthesize N-benzothiazol-2-yl-amides from substituted 1-acyl-3-(2-bromophenyl)thioureas, demonstrating the versatility of catalysts in facilitating complex organic syntheses (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, MS, and X-ray crystallography. Such studies provide detailed insights into the compound's structural framework, facilitating further chemical and physical property analyses (Al-Omran & El-Khair, 2014).
Chemical Reactions and Properties
Benzothiazole derivatives undergo diverse chemical reactions, including cyclocondensation with heterocyclic diazonium salts, coupling with diazotized aromatic amines, and reactions with hydrazine derivatives. These reactions yield a variety of compounds, including hydrazones, pyrazoles, and aminopyrazoles, showcasing the chemical versatility of the benzothiazole scaffold (Farag, Dawood, & Kandeel, 1996).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often characterized through experimental analysis and play a crucial role in determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interaction with other compounds, are critical for their application in medicinal chemistry, materials science, and other fields. Studies on the antimicrobial, antiproliferative, and other biological activities of these compounds contribute to our understanding of their chemical properties and potential uses (Incerti et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Agents
A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers, from benzothioamide precursors. These compounds showed significant antimicrobial activity against various bacterial and fungal strains, with some being more potent than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Tumor Hypoxia Markers
Li et al. (2005) synthesized and evaluated three nitroimidazole-based thioflavin-T derivatives as tumor hypoxia markers. These compounds showed selective accumulation in hypoxic murine sarcoma S180 cells and demonstrated potential as non-invasive imaging agents for identifying hypoxic tumor tissues (Li et al., 2005).
Antifungal Activity
Saeed et al. (2008) reported the synthesis of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, which were evaluated for their antifungal activity. These compounds exhibited low to moderate antifungal effects (Saeed et al., 2008).
Electrochemical C–H Thiolation
Qian et al. (2017) developed a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This approach provides a straightforward route to a variety of benzothiazoles from N-(hetero)arylthioamides (Qian et al., 2017).
VEGFR-2 Inhibition
Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential as therapeutic agents for treating diseases mediated by VEGFR-2 kinase activity (Borzilleri et al., 2006).
Corrosion Inhibitors
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects on steel in acidic solutions. These compounds demonstrated excellent inhibition efficiencies and stability, providing insights into the design of new corrosion inhibitors (Hu et al., 2016).
Direcciones Futuras
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic methods for benzothiazoles and exploring their potential applications in various fields.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(17-12-6-2-1-3-7-12)10-11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBYTQKLFULCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


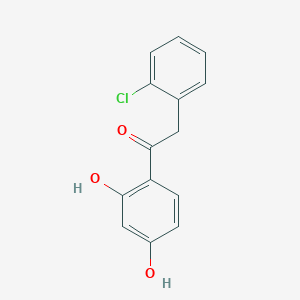
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
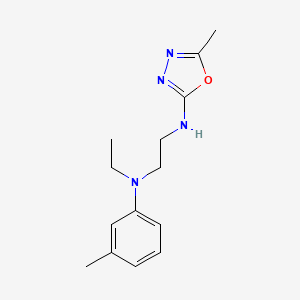
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
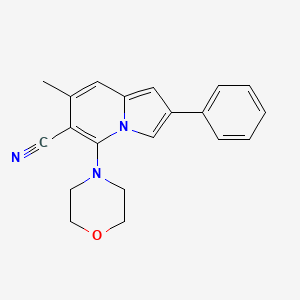
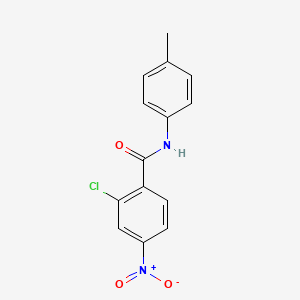

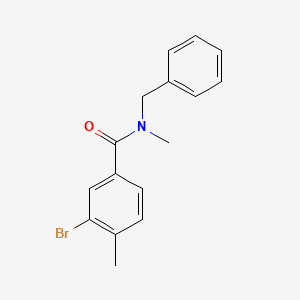
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)